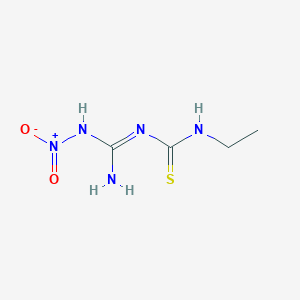

1-ethyl-3-(N-nitroamidino)thiourea

Descripción general

Descripción

1-ethyl-3-(N-nitroamidino)thiourea is a chemical compound that falls under the category of thioureas . Thioureas are organosulfur compounds with the general formula S=C(NR2)2 . They are found in several commercial chemicals and have a trigonal planar molecular geometry . This compound is a versatile material used in scientific research and exhibits unique properties that make it suitable for various applications such as catalysis, drug development, and material synthesis.

Synthesis Analysis

Thioureas can be synthesized by treating the corresponding cyanamide with hydrogen sulfide or similar sulfide sources . Organic ammonium salts react with potassium thiocyanate as the source of the thiocarbonyl (C=S) . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O) . The C–N bond distances are short . Thioureas occur in two tautomeric forms .Chemical Reactions Analysis

Thioureas and their derivatives are known to play a significant role in various chemical reactions . They are used in organic synthesis and are intermediates in several organic synthetic reactions . They also have a variety of coordination modes and have wide applications in biological systems .Aplicaciones Científicas De Investigación

Enantioselective Catalysis

1-ethyl-3-(N-nitroamidino)thiourea, as a thiourea derivative, plays a role in enantioselective catalysis. A study demonstrated that primary amine-thiourea derivatives are active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. They exhibit a broad substrate scope, with both aromatic and aliphatic nitroalkenes, and various ketones as reacting partners. This indicates the potential of thiourea derivatives in asymmetric synthesis and their importance in organic chemistry (Huang & Jacobsen, 2006).

Antifungal and Antimicrobial Activities

Another application of thiourea derivatives is in the field of antifungal and antimicrobial activities. N-benzoyl-N'-alkylthioureas and their complexes have shown activity against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae. This highlights the potential of thiourea derivatives as bioactive compounds in pharmaceutical research (del Campo et al., 2004).

DNA-Binding and Biological Activities

Thiourea derivatives have also been studied for their DNA-binding properties and biological activities. For instance, nitrosubstituted acyl thioureas have been synthesized and characterized, and their interactions with DNA have been investigated, offering insights into their potential anti-cancer properties. These compounds also exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Molecular Docking and Anticancer Agents

Furthermore, nitrosourea compounds, closely related to thiourea derivatives, have been studied for their roles in cancer treatment. N-ethyl-N-nitrosourea, for example, has been investigated for its mutagenic and anticancer properties, demonstrating the relevance of thiourea derivatives in the development of cancer therapies (Singh et al., 2018).

Microwave Irradiation Technique in Synthesis

The use of microwave irradiation techniques in the synthesis of thiourea derivatives is another significant application. This method enhances the yield and efficiency of producing new thiourea compounds, which could be beneficial in various scientific research fields (Ahyak et al., 2016).

HIV-1 Reverse Transcriptase Inhibition

Thiourea derivatives have been investigated for their potential in inhibiting HIV-1 reverse transcriptase, an enzyme crucial for the replication of HIV. These studies contribute to the search for effective treatments against HIV (Heinisch et al., 1997).

Mecanismo De Acción

Target of Action

Thioureas and their derivatives, including 1-ethyl-3-(N-nitroamidino)thiourea, are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been found to inhibit various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in carbohydrate metabolism, neurotransmission, and glucose homeostasis, respectively .

Mode of Action

Thiourea derivatives are known to interact with their target enzymes and inhibit their activity . This interaction could involve the formation of a complex between the thiourea derivative and the enzyme, thereby preventing the enzyme from catalyzing its specific reaction .

Biochemical Pathways

The inhibition of enzymes like α-amylase, α-glucosidase, AChE, BuChE, and G6Pase by thiourea derivatives can affect several biochemical pathways. For instance, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate metabolism, leading to decreased breakdown and absorption of carbohydrates . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, while the inhibition of G6Pase can impact glucose homeostasis .

Result of Action

The inhibition of the aforementioned enzymes by this compound can lead to various molecular and cellular effects. For instance, the disruption of carbohydrate metabolism can affect energy production, while the alteration of neurotransmission can influence nerve signal transmission . The impact on glucose homeostasis can also affect blood glucose levels .

Safety and Hazards

Direcciones Futuras

Thioureas and their derivatives have been the subject of extensive study due to their wide range of applications in chemistry, biology, materials science, chemical engineering, and other industrial processes . They have promising roles in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities . Therefore, the future directions for 1-ethyl-3-(N-nitroamidino)thiourea could involve further exploration of its potential applications in these areas.

Propiedades

IUPAC Name |

(1E)-1-[amino(nitramido)methylidene]-3-ethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2S/c1-2-6-4(12)7-3(5)8-9(10)11/h2H2,1H3,(H4,5,6,7,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGHHLVCSUYOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)/N=C(\N)/N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819582 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane](/img/structure/B2754432.png)

![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)

![2-[4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2754444.png)

![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)

![[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2754449.png)

![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)